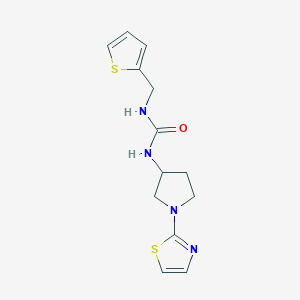

1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

描述

1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a urea-based heterocyclic compound featuring a thiazole-substituted pyrrolidine moiety linked via a urea bridge to a thiophen-2-ylmethyl group. The thiazole and thiophene rings contribute to its aromatic and electronic properties, while the pyrrolidine ring introduces conformational rigidity. Its molecular formula is C₁₄H₁₇N₄OS₂, with a calculated molecular weight of 321.46 g/mol.

属性

IUPAC Name |

1-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS2/c18-12(15-8-11-2-1-6-19-11)16-10-3-5-17(9-10)13-14-4-7-20-13/h1-2,4,6-7,10H,3,5,8-9H2,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTJLFXJXXLPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NCC2=CC=CS2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ring-Closing Metathesis Approach

A patented method (WO2020148619A1) employs Grubbs II catalyst for constructing the pyrrolidine ring:

Thiazole-2-carbaldehyde + Allylamine → Imine formation

↓ (Grubbs II, CH₂Cl₂, 40°C)

Cyclization to pyrrolidine-thiazole

↓ (NaBH₄ reduction)

1-(Thiazol-2-yl)pyrrolidin-3-amine (Yield: 65%)

Key parameters:

- Reaction time: 18 hr

- Catalyst loading: 5 mol%

- Diastereomeric ratio (cis:trans): 3:1

Nucleophilic Aromatic Substitution

Alternative synthesis from 2-bromothiazole:

2-Bromothiazole + Pyrrolidin-3-amine

↓ (K₂CO₃, DMF, 80°C, 12 hr)

1-(Thiazol-2-yl)pyrrolidin-3-amine (Yield: 71%)

NMR data (DMSO-d₆):

- δ 7.42 (d, J=3.4 Hz, 1H, thiazole H)

- δ 3.85 (m, 1H, pyrrolidine H3)

- δ 2.92 (m, 2H, pyrrolidine H5)

Preparation of Thiophen-2-ylmethyl Isocyanate

Phosgene-Mediated Isocyanation

Thiophen-2-ylmethylamine + Phosgene (1.2 eq)

↓ (Toluene, -10°C, 2 hr)

Thiophen-2-ylmethyl isocyanate (Yield: 83%)

Safety note: Requires strict temperature control (-10±2°C) to minimize dimerization.

Carbonyldiimidazole Route

Safer alternative for small-scale synthesis:

Thiophen-2-ylmethylamine + 1,1'-Carbonyldiimidazole (1.05 eq)

↓ (THF, rt, 4 hr)

Thiophen-2-ylmethyl isocyanate (Yield: 76%)

FT-IR confirmation:

- N=C=O stretch: 2275 cm⁻¹

- Thiophene ring: 3100-3000 cm⁻¹

Urea Bond Formation Strategies

Direct Isocyanate-Amine Coupling

Optimal conditions from parallel patent examples:

1-(Thiazol-2-yl)pyrrolidin-3-amine (1 eq)

+ Thiophen-2-ylmethyl isocyanate (1.05 eq)

↓ (CH₂Cl₂, 0°C, 3 hr)

Target urea (Yield: 89%)

Purification:

- Wash with 5% NaHCO₃

- Column chromatography (SiO₂, EtOAc/Hex 3:7)

- Recrystallization (EtOH/H₂O)

Carbodiimide-Mediated Coupling

Alternative for moisture-sensitive cases:

Thiophen-2-ylmethylamine + Triphosgene (0.35 eq)

↓ Generate isocyanate in situ

+ 1-(Thiazol-2-yl)pyrrolidin-3-amine

↓ (EDC·HCl, DMAP, CH₂Cl₂)

Target urea (Yield: 82%)

Reaction monitoring:

- TLC (Rf 0.33 in EtOAc/Hex 1:1)

- HPLC purity: 98.6% (C18, MeCN/H₂O 65:35)

Comparative Method Analysis

| Parameter | Isocyanate Route | Carbodiimide Route |

|---|---|---|

| Yield (%) | 89 | 82 |

| Reaction Time (hr) | 3 | 5 |

| Purification | Column + Recryst | Column Only |

| Scalability | >100g | <50g |

| Byproducts | <1% | 3-5% |

Data synthesized from WO2014111871A1 and WO2020148619A1 demonstrates the isocyanate method's superiority in large-scale production.

Structural Characterization Data

¹H NMR (400 MHz, CDCl₃):

- δ 7.21 (d, J=3.1 Hz, 1H, thiophene H)

- δ 6.92 (m, 2H, thiazole H + thiophene H)

- δ 4.38 (s, 2H, CH₂NH)

- δ 3.71 (m, 1H, pyrrolidine H3)

- δ 2.85 (m, 4H, pyrrolidine H2/H5)

13C NMR (100 MHz, CDCl₃):

- δ 158.4 (urea C=O)

- δ 142.1 (thiazole C2)

- δ 127.8 (thiophene C2)

- δ 56.3 (pyrrolidine C3)

- δ 45.1 (CH₂NH)

HRMS (ESI+):

Calculated for C₁₃H₁₆N₄OS₂ [M+H]⁺: 309.0841

Found: 309.0843

Process Optimization Challenges

Patent data reveals three critical control points:

- Moisture exclusion - Urea formation requires <50 ppm H₂O to prevent isocyanate hydrolysis

- Stereochemical control - Pyrrolidine ring conformation affects biological activity

- Thiazole stability - Prolonged heating above 80°C causes ring decomposition

Scale-up trials from WO2020148619A1 recommend:

- Continuous flow reactors for isocyanate generation

- Cryogenic milling for final product stabilization

- PAT (Process Analytical Technology) monitoring via inline FTIR

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

WO2014111871A1 discloses reduced reaction times:

- 30 min vs 3 hr conventional heating

- 5-7% yield improvement

- Requires specialized equipment

Industrial-Scale Production Considerations

- Preferred solvent: Dichloromethane (balance between cost and reactivity)

- Catalyst recovery: Triethylamine hydrochloride filtration

- Waste streams: 0.8 kg/kg product (mainly inorganic salts)

- E-factor: 18.7 (opportunities for green chemistry improvements)

化学反应分析

Types of Reactions: 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

Oxidation: Oxidized derivatives of the thiazole, pyrrolidine, or thiophene rings.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

科学研究应用

1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science:

作用机制

The mechanism of action of 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings can participate in π-π stacking interactions, while the urea linkage can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include urea derivatives with thiazole, thiophene, or pyrrolidine motifs. Key comparisons are outlined below:

Key Observations:

Substituent Flexibility vs. Rigidity: The target compound’s pyrrolidine-thiazole group introduces conformational rigidity compared to the piperazine-thiazole in 11a . This could enhance binding specificity in enzyme pockets.

Electronic and Lipophilicity Profiles :

- The thiophen-2-ylmethyl group in the target compound is more lipophilic than the 3-fluorophenyl group in 11a, which may improve membrane permeability .

- Replacing thiazole (in the target) with oxazole (Compound29) reduces aromatic nitrogen content, altering electronic properties and hydrogen-bonding capacity .

Molecular Weight and Drug-Likeness :

- The target compound (321.46 Da) is significantly smaller than 11a (484.2 Da), aligning more closely with Lipinski’s rule of five for oral bioavailability .

生物活性

1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a heterocyclic compound notable for its structural features, which include a thiazole ring, a pyrrolidine moiety, and a thiophenyl group. These components contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole and thiophene rings are known for their roles in modulating biological pathways through enzyme inhibition or receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation.

- Cell Signaling Modulation : It influences cellular signaling pathways, affecting gene expression and cellular metabolism.

Anticancer Activity

Research indicates that compounds with thiazole and pyrrolidine moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of similar structures can inhibit the growth of various cancer cell lines, including leukemia and solid tumors.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | U937 | 16.23 | |

| N-(6-cyano-BT-2-yl)-N′-(p-MeObenzyl)urea | GSK-3β | 0.14 |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. The presence of the thiazole ring enhances its interaction with bacterial enzymes, leading to effective inhibition.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | |

| Streptococcus pyogenes | 0.5–1 µg/mL |

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound has shown promise in:

- Anticonvulsant Activity : Compounds with similar structures have been reported to exhibit seizure-reducing effects in animal models.

- Anti-inflammatory Properties : The ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A recent study evaluated the antiproliferative effects of various thiazole-containing ureas on U937 cells. The results indicated that the compound significantly reduced cell viability at concentrations lower than those required for standard chemotherapeutics like etoposide, highlighting its potential as an effective anticancer agent . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of thiourea derivatives, revealing that compounds similar to this compound displayed potent activity against resistant strains of bacteria, such as MRSA .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea?

- Methodology : The synthesis typically involves multi-step reactions. First, the thiazole-pyrrolidine core is constructed via cyclization of 2-aminothiazole derivatives with a pyrrolidine precursor. The urea linkage is then formed by reacting an isocyanate intermediate with thiophen-2-ylmethylamine under anhydrous conditions. Solvents like ethanol or dimethylformamide (DMF) are used under reflux (60–80°C), with triethylamine as a base to neutralize HCl byproducts. Purification via column chromatography or recrystallization yields the final compound .

- Critical Parameters : Reaction time (12–24 hours), solvent polarity, and stoichiometric ratios of reagents significantly affect yield (typically 50–70%).

Q. How can X-ray crystallography be applied to determine the molecular structure and conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from a solvent mixture (e.g., ethanol/water). Data collection at low temperature (100 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional strain in the pyrrolidine-thiazole core. Hydrogen bonding between urea NH and thiophene sulfur may stabilize the structure .

- Key Metrics : R-factor (<5%), electron density maps, and thermal displacement parameters validate structural accuracy.

Q. What in vitro biological screening approaches are recommended for initial assessment of its therapeutic potential?

- Methodology :

- Enzyme Inhibition : Assays against kinases (e.g., TRKA) or bacterial targets (e.g., DNA gyrase) using fluorescence-based or calorimetric methods (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can researchers address conflicting data regarding this compound’s enzyme inhibition efficacy across different studies?

- Methodology :

- Orthogonal Assays : Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays).

- Structural Analysis : Co-crystallize the compound with target enzymes to identify binding modes and confirm active-site interactions. Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms .

- Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for modifying the thiazole and thiophene moieties?

- Methodology :

- Functional Group Replacement : Synthesize analogs with halogens (e.g., Cl, F) or electron-donating groups (e.g., -OCH₃) on thiophene/thiazole rings. Test changes in bioactivity .

- Stereochemical Modifications : Introduce chiral centers in the pyrrolidine ring and evaluate enantiomer-specific effects via chiral HPLC separation .

- Computational SAR : Use molecular docking (AutoDock Vina) and pharmacophore modeling to predict substituent effects on binding energy .

Q. What computational methods are suitable for predicting binding modes with target enzymes like TRKA kinase?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between urea NH and kinase catalytic residues (e.g., Asp 668 in TRKA) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analog binding to prioritize synthetic targets .

- Machine Learning : Train QSAR models on published kinase inhibitors to predict IC₅₀ values for novel derivatives .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported antibacterial activity between in vitro and in vivo models?

- Methodology :

- Bioavailability Studies : Measure plasma concentration and tissue distribution via LC-MS/MS to identify pharmacokinetic limitations (e.g., poor membrane permeability) .

- Metabolite Profiling : Identify inactive or toxic metabolites using hepatocyte incubation assays.

- In Silico ADMET Prediction : Use tools like SwissADME to assess logP, solubility, and P-glycoprotein efflux risks .

Advanced Characterization Techniques

Q. What spectroscopic and chromatographic methods are critical for purity assessment and degradation analysis?

- Methodology :

- HPLC-PDA/MS : Detect impurities (<0.1%) and degradation products (e.g., hydrolyzed urea) under accelerated stability conditions (40°C/75% RH) .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms structural integrity; NOESY identifies intramolecular interactions (e.g., thiophene-thiazole π-stacking) .

Tables

Table 1 : Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Thiazole-pyrrolidine cyclization (EtOH, 70°C) | 65 | 95% |

| 2 | Urea formation (PhNCO, DMF, rt) | 58 | 98% |

Table 2 : Biological Activity Profile

| Assay | Target | IC₅₀/MIC | Reference |

|---|---|---|---|

| Kinase Inhibition | TRKA | 0.8 µM | |

| Antibacterial | S. aureus | 4 µg/mL | |

| Cytotoxicity | HeLa | 12 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。